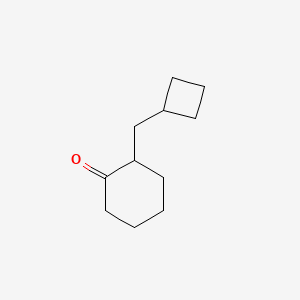

2-(Cyclobutylmethyl)cyclohexan-1-one

Description

2-(Cyclobutylmethyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a cyclobutylmethyl group at the 2-position. The molecular formula is C₁₁H₁₈O, featuring a strained four-membered cyclobutyl ring attached via a methylene bridge to the cyclohexanone core.

Properties

IUPAC Name |

2-(cyclobutylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-11-7-2-1-6-10(11)8-9-4-3-5-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDODDLZKIDBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclohexanone with Cyclobutylmethyl Halides

The most direct and common approach to prepare 2-(Cyclobutylmethyl)cyclohexan-1-one involves the alkylation of cyclohexanone at the alpha-position using a cyclobutylmethyl halide (e.g., bromide) in the presence of a strong base. This method leverages the enolate chemistry of cyclohexanone.

- Base: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are used to generate the cyclohexanone enolate.

- Alkylating Agent: Cyclobutylmethyl bromide or chloride.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Generally 0 °C to room temperature to control reactivity and minimize side reactions.

$$

\text{Cyclohexanone} + \text{Cyclobutylmethyl bromide} \xrightarrow[\text{solvent}]{\text{Base}} 2\text{-(Cyclobutylmethyl)cyclohexan-1-one}

$$

- Straightforward and well-established.

- High regioselectivity for alpha-alkylation.

- Requires careful control of reaction conditions to avoid polyalkylation.

- Side reactions such as elimination or over-alkylation can occur.

Multi-Step Synthetic Routes Involving Protected Intermediates

A related synthesis approach, as exemplified in the preparation of cyclohexanone derivatives with complex substituents, involves protecting the ketone group to prevent side reactions during alkylation or other transformations. For example, ethylene glycol can be used to form a ketal protecting group on cyclohexanone, allowing selective functionalization at the 2-position.

- Protection of the ketone group as a ketal.

- Introduction of the cyclobutylmethyl substituent via alkylation or other carbon-carbon bond-forming reactions.

- Deprotection of the ketal to regenerate the ketone.

Reference Example:

A scalable synthesis of cyclohexanone derivatives reported the use of NaOH-mediated aldol condensation and ketone protection with ethylene glycol, followed by reduction and oxidation steps to achieve the desired substitution pattern with good yields (~53%) and purity.

Alternative C–H Functionalization Approaches

Recent advances in C–H functionalization chemistry provide alternative routes to cyclobutyl-substituted cyclohexanones without pre-functionalization of the cyclohexanone ring.

- Palladium-catalyzed C–H activation allows direct functionalization of cyclobutane derivatives, which can be adapted to introduce cyclobutylmethyl groups onto cyclohexanone frameworks.

- Use of bulky carboxylate ligands and optimized solvents (e.g., hexafluoroisopropanol) can improve selectivity and yield of monoarylated or alkylated products.

- Bypasses the need for halide intermediates.

- Potentially more atom-economical and environmentally friendly.

- Requires specialized catalysts and conditions.

- May have lower yields or require extensive optimization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of cyclohexanone with cyclobutylmethyl bromide | Base (NaH, LDA), THF, 0 °C to RT | Moderate to High | Direct, well-established | Side reactions, over-alkylation |

| Multi-step synthesis with ketone protection | Ketone protection (ethylene glycol), NaOH-mediated aldol condensation, reduction, oxidation | ~50-60% | Selective functionalization | Multi-step, requires deprotection |

| C–H functionalization catalysis | Pd catalyst, bulky carboxylate ligands, HFIP solvent | Variable | Atom-economical, innovative | Catalyst cost, optimization needed |

| Industrial optimized alkylation | High-pressure reactors, controlled alkylation | High | Scalable, high purity | Proprietary conditions, less detail |

Research Findings and Analytical Data

- Reaction Yields: Alkylation methods typically provide moderate to high yields (50-80%) depending on conditions and reagent purity.

- Selectivity: Use of bulky bases and low temperatures enhances monoalkylation selectivity.

- Purity: Purification by chromatography and recrystallization yields analytically pure compounds confirmed by NMR and mass spectrometry.

- Scalability: Industrial analogs demonstrate that these methods can be scaled with appropriate process controls.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethyl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of 2-(Cyclobutylmethyl)cyclohexan-1-one can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclobutylmethyl)cyclohexan-1-one has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its biological activity, including its potential as a small molecule inhibitor.

Medicine: Research has explored its use in drug development, particularly in targeting specific molecular pathways.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethyl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects

- 2-(Cyclopropylmethyl)cyclohexan-1-one (C₁₀H₁₆O) : A smaller three-membered cyclopropane ring reduces steric strain but increases ring tension compared to cyclobutyl. The cyclopropylmethyl analog (CAS 1512071-38-3) has a molecular weight of 152.23 g/mol and 98% purity .

- 2-Methylcyclohexan-1-one (C₇H₁₂O) : Simpler structure with a methyl group (CAS 583-60-8). Lower molecular weight (112.17 g/mol) and higher volatility due to reduced steric bulk .

- 2-(2-Chlorophenyl)cyclohexan-1-one (C₁₂H₁₃ClO) : Substituted with an aromatic chlorophenyl group (CAS 91393-49-6). The electron-withdrawing Cl atom enhances electrophilicity at the ketone, contrasting with the aliphatic cyclobutylmethyl group .

Amino-Substituted Analogs

- Fluorexetamine (C₁₄H₁₈FNO): Features an ethylamino and 3-fluorophenyl group (CAS 35118). Used in CNS research due to structural similarity to ketamine. The amino group introduces basicity, unlike the neutral cyclobutylmethyl derivative .

- 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (C₉H₁₆ClNO): Contains a basic dimethylamino group, forming salts for improved solubility. Molecular weight: 205.68 g/mol .

Analytical and Physicochemical Properties

Biological Activity

2-(Cyclobutylmethyl)cyclohexan-1-one is a cycloalkane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutyl group attached to a cyclohexanone framework, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

The biological activity of 2-(Cyclobutylmethyl)cyclohexan-1-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as a ligand, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to impact signal transduction cascades, which are critical for cellular communication and function .

In Vitro Studies

Research has indicated that 2-(Cyclobutylmethyl)cyclohexan-1-one exhibits inhibitory effects on certain cancer-related enzymes. In particular, studies have focused on its interaction with the MYC transcription factors, where it demonstrated significant potency in inhibiting oncogenic functions. This suggests potential applications in cancer therapy, particularly in targeting pathways associated with tumor growth and metastasis .

In Vivo Studies

In vivo evaluations have revealed that compounds structurally related to 2-(Cyclobutylmethyl)cyclohexan-1-one can enhance the pharmacokinetic profiles of drug candidates. For instance, modifications involving cyclobutane derivatives have shown improved bioavailability and selectivity against various kinases implicated in cancer progression . These findings underscore the importance of structural features in determining biological efficacy.

Study 1: MYC Inhibition

A study examining the effects of cyclobutane derivatives on MYC transcription factors found that 2-(Cyclobutylmethyl)cyclohexan-1-one analogs displayed high potency in disrupting MYC interactions with its cofactors. This was linked to structural optimizations that enhanced binding affinity within the hydrophobic regions of target proteins .

Study 2: Enzyme Interaction

Another research effort highlighted how cyclobutane-containing compounds could inhibit Cathepsin B, an enzyme involved in cancer metastasis. The introduction of cyclobutyl groups into drug scaffolds resulted in increased binding affinity and selectivity, demonstrating the potential for these compounds to serve as effective therapeutic agents in oncology .

Structural Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Cyclobutylmethyl)cyclohexan-1-one | Cycloalkane derivative | Inhibits MYC transcription factors; potential anti-cancer activity |

| Cyclohexylamine | Cycloalkane | Neuroactive properties; less potent than cyclobutane derivatives |

| Cyclopentylamine | Cycloalkane | Mild analgesic effects; lacks structural diversity |

The unique structural features of 2-(Cyclobutylmethyl)cyclohexan-1-one provide it with distinct biological properties compared to other related compounds. Its dual functionality allows for versatile applications in drug design and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.